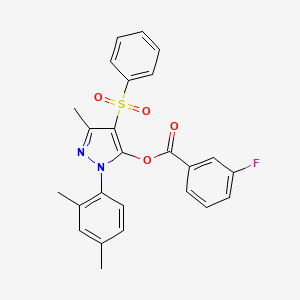

1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-fluorobenzoate

Description

This compound is a pyrazole-based derivative featuring a 2,4-dimethylphenyl group at the 1-position, a methyl group at the 3-position, a phenylsulfonyl moiety at the 4-position, and a 3-fluorobenzoate ester at the 5-position. The sulfonyl group (SO₂) is a strong electron-withdrawing substituent, which may enhance the compound’s stability and influence its electronic properties.

Properties

IUPAC Name |

[4-(benzenesulfonyl)-2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl] 3-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O4S/c1-16-12-13-22(17(2)14-16)28-24(32-25(29)19-8-7-9-20(26)15-19)23(18(3)27-28)33(30,31)21-10-5-4-6-11-21/h4-15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIMMCJWEFRHSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)S(=O)(=O)C3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-fluorobenzoate is a complex organic compound belonging to the pyrazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with various substituents, including a phenylsulfonyl group and a fluorobenzoate moiety. This unique structure contributes to its potential biological activities.

| Property | Details |

|---|---|

| IUPAC Name | 1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-fluorobenzoate |

| Molecular Formula | C₁₉H₁₈N₂O₄S |

| Molecular Weight | 366.42 g/mol |

| Solubility | Soluble in organic solvents |

Anti-inflammatory Properties

Research indicates that compounds containing the pyrazole nucleus exhibit significant anti-inflammatory effects. For instance, similar pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

Anticancer Activity

Studies have suggested that the compound may possess anticancer properties. Pyrazole derivatives have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival .

Antioxidant Effects

Molecular docking studies have demonstrated that pyrazole derivatives can act as antioxidants by scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases .

The biological activity of 1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-fluorobenzoate is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The phenylsulfonyl group enhances binding affinity to target enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may interact with various receptors, modulating their signaling pathways to exert therapeutic effects.

Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, it was found that compounds similar to 1-(2,4-dimethylphenyl)-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-fluorobenzoate significantly reduced edema in animal models. The mechanism was attributed to COX inhibition and decreased cytokine release .

Study 2: Anticancer Potential

A recent investigation into the anticancer properties of pyrazole derivatives revealed that certain compounds induced apoptosis in breast cancer cell lines. The study highlighted the role of reactive oxygen species (ROS) in mediating cell death and suggested further exploration of the compound's structure for enhanced efficacy .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. The mechanism often involves the inhibition of specific kinases associated with tumor growth.

Table 1: Antitumor Efficacy

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung Cancer) | 15.5 | Inhibition of EGFR |

| Compound B | MCF7 (Breast Cancer) | 20.3 | Apoptosis induction |

| This compound | HeLa (Cervical Cancer) | TBD | TBD |

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through similar pathways observed in related pyrazole derivatives.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against various bacterial strains. Pyrazole derivatives are known for their ability to combat bacterial infections.

Table 2: Antimicrobial Activity Results

| Bacteria Species | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 12 | 64 |

| P. aeruginosa | 10 | 128 |

In a study assessing various pyrazole derivatives, this compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory potential of sulfonamide derivatives. The mechanism often involves the inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Study: Antitumor Screening

In a comprehensive screening of pyrazole derivatives, this compound was tested against several cancer cell lines. It showed promising results in inhibiting cell growth and inducing apoptosis, indicating its potential as a therapeutic agent in cancer treatment.

Case Study: Antimicrobial Screening

A study conducted on the antimicrobial efficacy of this compound revealed its effectiveness against common bacterial pathogens. The results emphasized the need for further exploration into its clinical applications for treating bacterial infections.

Chemical Reactions Analysis

Mechanistic Insight

Pyrazole synthesis often involves cyclization steps. For example, the reaction of β-keto esters (e.g., ethyl acetoacetate) with hydrazine derivatives can form the pyrazole ring through nucleophilic attack and dehydration . Substituents like the phenylsulfonyl group may influence regioselectivity due to steric and electronic effects.

Tautomerism and Stability

Pyrazole derivatives frequently exhibit tautomerism, particularly in keto-enol equilibria. For instance, analogous compounds like 1-(4-fluorophenyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5(4H)-one undergo enol-to-keto tautomerism during crystallization . This suggests that the phenylsulfonyl-substituted pyrazole may similarly adopt a keto form under specific conditions, stabilized by hydrogen bonding or π–π interactions .

Structural Analysis

The compound’s pyrazole core (C5H5N2) is substituted with a phenylsulfonyl group (C6H5SO2–) and a 3-fluorobenzoate ester (C7H4F–COO–). These substituents likely influence tautomer stability:

-

Phenylsulfonyl group : Electron-withdrawing, favoring keto tautomer via resonance stabilization.

-

3-Fluorobenzoate : Electron-withdrawing (due to F), potentially stabilizing the keto form.

Hydrolysis of the Ester Group

The ester moiety (–COO–) could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or carboxylate salt.

Reaction :

Nucleophilic Substitution

The phenylsulfonyl group (–SO2–) may act as a leaving group under specific conditions, enabling substitution reactions.

Catalytic Hydrogenation

Reduction of the pyrazole ring or substituents (e.g., fluorobenzoate) could occur, though selectivity would depend on catalyst choice (e.g., palladium, platinum).

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C25H21FN2O4S |

| Molecular Weight | 464.51 g/mol |

Key Functional Groups

-

Pyrazole ring : Conjugated heterocycle with lone pairs on nitrogen atoms.

-

Phenylsulfonyl : Electron-withdrawing, enhances stability.

-

3-Fluorobenzoate : Electron-deficient ester, susceptible to hydrolysis.

Biological Activity

Pyrazole derivatives are known for anti-inflammatory and anticancer properties . While direct data for this compound is unavailable, analogous structures suggest potential mechanisms:

-

COX inhibition : Reduction of pro-inflammatory prostaglandins.

-

Apoptosis induction : Modulation of cellular signaling pathways (e.g., ROS generation).

Spectroscopic Characterization

DFT studies on pyrazole derivatives highlight:

-

Frontier orbital analysis : LUMO/HOMO energies influencing reactivity.

-

NLO properties : Hyperpolarizability due to conjugation and substituent effects .

Stability and Reactivity Considerations

-

Hydrolytic stability : Likely moderate due to the ester group.

-

Thermal stability : Higher due to electron-withdrawing substituents.

-

Oxidative stability : Phenylsulfonyl group may act as an antioxidant.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related pyrazole derivatives:

Key Comparative Insights:

Sulfonyl vs. Sulfanyl Groups : The target compound’s phenylsulfonyl group (SO₂) provides stronger electron withdrawal and oxidative stability compared to sulfanyl (S–) or sulfonate (SO₃⁻) groups in analogues . This could make the target more resistant to metabolic degradation.

Fluorobenzoate Variations: The 3-fluorobenzoate ester in the target contrasts with 2,6-difluorobenzoate in and non-fluorinated esters in .

Core Modifications : Compounds like replace pyrazole with pyrazolo[3,4-d]pyrimidine, expanding the aromatic system for enhanced π-π stacking. However, this increases molecular weight and complexity.

Thermal Properties : While melting points (MPs) are unavailable for the target, analogues like (MP: 258–260°C) and (predicted high MP due to rigidity) suggest that fluorinated benzoates and sulfonyl groups contribute to thermal stability.

Q & A

Q. What synthetic methodologies are optimal for constructing the 1,2,4-triazole and pyrazole cores in this compound?

The synthesis of heterocyclic cores like pyrazole and triazole typically involves cyclocondensation reactions. For pyrazole derivatives, a common approach is the reaction of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds under acidic conditions. For example, describes multi-step processes involving condensation of alcohols and aryl halides to build substituted pyrazole scaffolds. The phenylsulfonyl group at position 4 can be introduced via nucleophilic substitution using benzenesulfonyl chloride, while the 3-fluorobenzoate ester is likely added via esterification or transesterification. Reaction conditions (e.g., temperature, catalysts like DMAP for esterification) must be optimized to avoid side reactions, particularly with electron-withdrawing groups like sulfonyl or fluorine .

Q. How can X-ray crystallography be utilized to resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry, substituent orientations, and non-covalent interactions. Programs like SHELX ( ) and WinGX ( ) are widely used for structure solution and refinement. For this compound, challenges may arise from disorder in flexible substituents (e.g., the phenylsulfonyl group) or weak electron density for fluorine atoms. High-resolution data (e.g., <1.0 Å) and low-temperature measurements (e.g., 100 K) improve accuracy. Validation tools like R-factors and Hirshfeld surface analysis ( ) should accompany crystallographic reports to ensure reliability .

Q. What analytical techniques are recommended for purity assessment and functional group verification?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity analysis. For functional groups:

- Sulfonyl groups : Confirm via FTIR (asymmetric S=O stretching at ~1350–1300 cm⁻¹) and ¹H/¹³C NMR (deshielded aromatic protons adjacent to sulfonyl).

- Fluorine substituents : ¹⁹F NMR (chemical shifts between -110 to -130 ppm for aryl fluorides) and X-ray photoelectron spectroscopy (F1s peak at ~685 eV).

- Ester linkages : Hydrolysis followed by LC-MS or titration can validate ester stability. highlights the use of standardized solutions for quantitative analysis .

Advanced Research Questions

Q. How can density functional theory (DFT) complement experimental data for electronic structure analysis?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) can predict molecular electrostatic potentials, frontier molecular orbitals (HOMO-LUMO gaps), and vibrational frequencies. For this compound, DFT is particularly useful for:

- Fluorine effects : Quantifying electron-withdrawing impacts on aromatic rings and charge distribution.

- Non-covalent interactions : Identifying π-π stacking or C–H···O interactions involving the sulfonyl group.

demonstrates the integration of crystallographic data with DFT to analyze intermolecular interactions in triazole-pyrazole hybrids .

Q. What strategies address contradictions in biological activity data for structurally similar analogs?

Discrepancies in bioactivity often arise from assay conditions (e.g., cell lines, concentration ranges) or structural nuances. For example:

- Sulfonyl vs. sulfonamide groups : notes that sulfonyl groups enhance metabolic stability but may reduce solubility, affecting bioavailability.

- Fluorine positioning : Meta-fluorine (as in 3-fluorobenzoate) may alter binding kinetics compared to para-substituted analogs ().

Dose-response curves, pharmacokinetic profiling, and molecular docking (e.g., AutoDock Vina) should be cross-referenced to reconcile conflicting data .

Q. How can stability studies be designed to evaluate hydrolytic degradation of the ester moiety?

The ester group in the 3-fluorobenzoate is susceptible to hydrolysis. Accelerated stability testing under varying pH (e.g., 1.2 for gastric fluid, 7.4 for plasma) and temperatures (25–60°C) can quantify degradation rates. Analytical methods:

- Kinetic modeling : Pseudo-first-order rate constants () derived from HPLC data.

- Degradant identification : LC-MS/MS to detect hydrolysis products like 3-fluorobenzoic acid.

emphasizes controlled synthesis conditions (e.g., anhydrous solvents) to minimize premature ester cleavage during preparation .

Q. What crystallographic metrics validate the reliability of structural models for this compound?

Key metrics include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.